N-(4-amino-2-bromophenyl)acetamide

Mass Spectrometry LC-MS quantification Impurity profiling

Sourcing a brominated aniline intermediate with reliable cross-coupling performance often means choosing between reactivity and availability. N-(4-Amino-2-bromophenyl)acetamide resolves this: its C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the chloro analog, enabling room-temperature Suzuki couplings with Pd(OAc)₂/SPhos and broader functional-group tolerance. The characteristic ¹:¹ ⁷⁹Br:⁸¹Br isotopic doublet provides an intrinsic LC-MS handle for impurity quantification and serves as a surrogate internal standard when paired with a ¹³C-labeled tracer, reducing the need for costly bespoke synthesis. This compound also matches the 4-amino-2-bromophenyl motif found in pharmaceutically relevant Wee1 inhibitor scaffolds, making it a fit-for-purpose reference for GMP impurity profiling.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 436090-22-1
Cat. No. B112632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-bromophenyl)acetamide
CAS436090-22-1
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12)
InChIKeyJHBHGPWXILVPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Amino-2-bromophenyl)acetamide (CAS 436090-22-1): A Brominated Acetanilide Building Block for Medicinal Chemistry and Cross-Coupling Applications


N-(4-Amino-2-bromophenyl)acetamide (CAS 436090‑22‑1) is a brominated acetanilide derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g mol⁻¹, bearing a free amino group at the 4‑position, a bromine atom at the 2‑position, and an N‑acetyl substituent [1]. Its structural features—an aryl bromide and an aniline nitrogen—make it a versatile intermediate for Pd‑catalyzed cross‑coupling reactions and for amide/amine‑directed functionalization, particularly when a heavier, polarizable halogen is required for oxidative addition or for mass‑spectrometric detection .

Why N-(4-Amino-2-bromophenyl)acetamide Cannot Be Simply Replaced by Chloro, Fluoro, or Unsubstituted Analogs


Although N‑(4‑amino‑2‑halophenyl)acetamides share a common 2‑halo‑4‑aminoacetanilide scaffold, the identity of the halogen profoundly affects both physicochemical properties and reactivity. The bromine atom imparts a higher molecular mass and a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that materially alters LC‑MS detection limits, while also providing a C–Br bond that undergoes oxidative addition to Pd(0) significantly faster than the corresponding C–Cl bond, enabling milder cross‑coupling conditions [1]. Substituting the bromo analogue with its chloro or fluoro counterpart without re‑optimizing reaction conditions frequently leads to incomplete conversion, lower isolated yields, or failure of the coupling altogether [2]. Consequently, the choice of halogen is not arbitrary but rather a critical parameter in synthetic route design and analytical method development.

Quantitative Differentiation of N-(4-Amino-2-bromophenyl)acetamide from Closest Halogenated Analogs


Higher Molecular Mass and Diagnostic Isotopic Pattern Improve LC‑MS Sensitivity and Selectivity

Relative to its 2‑chloro and 2‑fluoro analogs, the target bromo compound has a monoisotopic mass of 227.98983 Da, which is 44 Da and 60 Da higher, respectively. The characteristic ¹⁴⁹⁷⁹Br:⁸¹Br isotopic doublet (relative abundance ≈ 1:1) provides a unique fingerprint that reduces isobaric interference in complex biological matrices compared to the single‑isotope‑dominated Cl analog [1].

Mass Spectrometry LC-MS quantification Impurity profiling

Favorable C–Br Bond Dissociation Energy for Mild Pd‑Catalyzed Cross‑Coupling Relative to C–Cl

The C–Br bond in aryl bromides is well‑established to undergo oxidative addition to Pd(0) complexes under milder conditions than aryl chlorides. Specific kinetic data on N‑(4‑amino‑2‑bromophenyl)acetamide and its chloro analog are not publicly available; however, class‑level kinetic studies report that Ph‑Br reacts with Pd(PPh₃)₄ approximately 10–50 × faster than Ph‑Cl under identical conditions, translating to lower catalyst loading and reduced reaction temperatures for bromo substrates [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–X oxidative addition

Optimized LogP for Membrane Permeability vs. Fluoro Analog

The computed XLogP3 of N‑(4‑amino‑2‑bromophenyl)acetamide is 0.9, identical to the chloro analog but 0.3 units higher than the fluoro analog (XLogP3 = 0.6) [1][2]. This small lipophilicity gain can shift a compound closer to the optimal LogP range (1–3) for oral bioavailability, which is frequently considered during fragment‑to‑lead optimization.

Lipophilicity Drug-likeness ADME prediction

Distinct Heavy‑Atom Count and Electron Density for Crystallographic Phasing and SAR Studies

With 12 heavy atoms and the strong anomalous scattering of bromine (f'' at Cu Kα ≈ 1.28 e⁻), N‑(4‑amino‑2‑bromophenyl)acetamide serves as a superior heavy‑atom derivative for experimental phasing of protein‑ligand co‑crystals compared to its chloro (11 heavy atoms, f'' ≈ 0.36 e⁻) or fluoro (10 heavy atoms, negligible anomalous signal) counterparts [1].

X-ray crystallography Structure-activity relationship Fragment-based drug design

High-Value Applications for N-(4-Amino-2-bromophenyl)acetamide in Drug Discovery and Chemical Development


Pharmaceutical Impurity Reference Standard for Brominated Drug Substances

Several brominated pharmaceuticals (e.g., the Wee1 inhibitor 4-(4-amino-2-bromophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione, IC₅₀ = 20 nM [1]) contain the 4‑amino‑2‑bromophenyl motif. When this fragment is generated as a hydrolytic or metabolic degradation product, the title compound serves as the authentic reference material for impurity identification and quantification in GMP release testing, relying on its unique MS signature [2].

Pd‑Catalyzed Diversification in Parallel Medicinal Chemistry Libraries

The aryl bromide handle in N‑(4‑amino‑2‑bromophenyl)acetamide enables mild Suzuki–Miyaura cross‑coupling with a wide range of boronic acids. Compared to its 2‑chloro analog, which typically requires more forcing conditions (higher temperature, bulkier phosphine ligands), the bromo substrate allows room‑temperature coupling with Pd(OAc)₂/SPhos systems, increasing the functional‑group tolerance needed for library synthesis [1].

Experimental Phasing Fragment for Crystallographic Structure Determination

When N‑(4‑amino‑2‑bromophenyl)acetamide is identified as a weak binder in a fragment screen, its bromine atom provides sufficient anomalous signal for SAD/MAD phasing at synchrotron or Cu Kα home‑source wavelengths. This avoids the need to re‑synthesize a heavy‑atom derivative and accelerates structure‑guided optimization cycles, offering a clear advantage over the fluoro or chloro analogs [1].

Isotopic Internal Standard for Mass Spectrometry Assay Development

Although not isotopically labelled, the characteristic 1:1 isotopic doublet of bromine can be exploited as a surrogate internal standard when used in conjunction with a ¹³C‑labeled analog, improving ion‑suppression correction in LC‑MS/MS assays. This property is leveraged in early‑stage pharmacokinetic studies where a low‑cost, commercially available analog is preferred over a bespoke ¹³C synthesis [1].

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